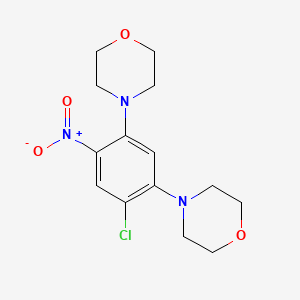
1-Chloro-2,4-dimorpholino-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,4-dimorpholino-5-nitrobenzene (CDNB) is a synthetic compound that is commonly used in scientific research. It is an organochlorine compound that is widely used as a substrate for glutathione S-transferase (GST) activity assays. CDNB is a yellow crystalline powder with a molecular weight of 325.76 g/mol.
Mecanismo De Acción
1-Chloro-2,4-dimorpholino-5-nitrobenzene is metabolized by GSTs to form a conjugate with glutathione. The formation of this conjugate is used to measure GST activity. The mechanism of action of 1-Chloro-2,4-dimorpholino-5-nitrobenzene involves the nucleophilic attack of the sulfur atom of glutathione on the electrophilic carbon atom of 1-Chloro-2,4-dimorpholino-5-nitrobenzene. This results in the formation of a stable thioether bond between 1-Chloro-2,4-dimorpholino-5-nitrobenzene and glutathione.
Biochemical and Physiological Effects
1-Chloro-2,4-dimorpholino-5-nitrobenzene has been shown to induce oxidative stress and DNA damage in vitro. It has also been shown to induce apoptosis in cancer cells. Additionally, 1-Chloro-2,4-dimorpholino-5-nitrobenzene has been shown to have neurotoxic effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Chloro-2,4-dimorpholino-5-nitrobenzene is a widely used substrate for GST activity assays due to its high solubility in aqueous solutions and its ability to form a stable conjugate with glutathione. However, 1-Chloro-2,4-dimorpholino-5-nitrobenzene has several limitations. It has been shown to be toxic to cells at high concentrations, and its use in cell-based assays may result in false positives due to non-specific toxicity. Additionally, 1-Chloro-2,4-dimorpholino-5-nitrobenzene has been shown to be a poor substrate for some GST isoforms, which may limit its usefulness in certain applications.
Direcciones Futuras
Future research on 1-Chloro-2,4-dimorpholino-5-nitrobenzene could focus on developing alternative substrates for GST activity assays that are less toxic and more specific. Additionally, further studies could investigate the potential neurotoxic effects of 1-Chloro-2,4-dimorpholino-5-nitrobenzene in humans and the potential for 1-Chloro-2,4-dimorpholino-5-nitrobenzene to induce DNA damage in vivo. Finally, research could focus on the development of novel drugs that target GSTs, which could have potential therapeutic applications in cancer and other diseases.
Métodos De Síntesis
1-Chloro-2,4-dimorpholino-5-nitrobenzene is synthesized by reacting 2,4-dimorpholino-5-nitrochlorobenzene with sodium hydroxide. The reaction is carried out in the presence of a solvent such as acetone or ethanol. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
1-Chloro-2,4-dimorpholino-5-nitrobenzene is widely used in scientific research as a substrate for GST activity assays. GSTs are a family of enzymes that play a crucial role in the detoxification of xenobiotics, including environmental pollutants and drugs. 1-Chloro-2,4-dimorpholino-5-nitrobenzene is a commonly used substrate for GST activity assays due to its high solubility in aqueous solutions and its ability to form a stable conjugate with glutathione.
Propiedades
IUPAC Name |
4-(4-chloro-5-morpholin-4-yl-2-nitrophenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O4/c15-11-9-14(18(19)20)13(17-3-7-22-8-4-17)10-12(11)16-1-5-21-6-2-16/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTDPCGMZUDVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2[N+](=O)[O-])Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,4-dimorpholino-5-nitrobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


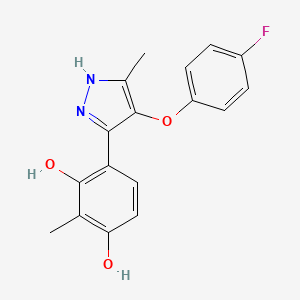
![(E)-N'-{7-[(E)-[(dimethylamino)methylidene]amino]-6-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2728054.png)
![3-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2728056.png)



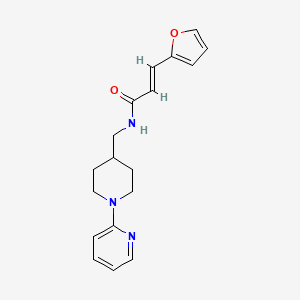
![3-(4-Fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2728066.png)
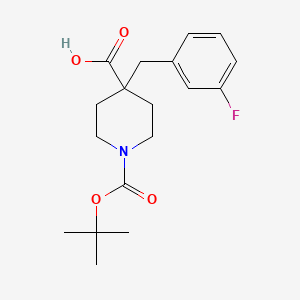
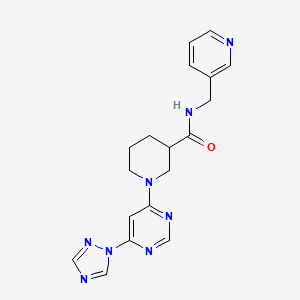
![2,6-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2728070.png)
![3-benzyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2728071.png)
![N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728072.png)